N-(4-chlorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
This compound features a thiazole core substituted with a 3-fluorophenylamino-oxoethyl group at position 4 and a thio-linked acetamide moiety bearing a 4-chlorophenyl group. Its synthesis typically involves condensation reactions between thiazole intermediates and halogenated acetamides under reflux conditions, yielding products with high purity (85–89%) . Key spectral data (e.g., IR, NMR, MS) confirm the presence of characteristic functional groups:
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c20-12-4-6-14(7-5-12)22-18(26)11-28-19-24-16(10-27-19)9-17(25)23-15-3-1-2-13(21)8-15/h1-8,10H,9,11H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGEUASWKUNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 367.86 g/mol. The presence of chlorine and fluorine substituents enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl chloroacetamides demonstrated their effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Highly effective |
| Methicillin-resistant S. aureus (MRSA) | Highly effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderately effective |
The study indicated that the biological activity varied significantly based on the position of substituents on the phenyl ring, with halogenated compounds showing enhanced activity due to increased lipophilicity, facilitating membrane penetration .
Anticancer Activity
The anticancer properties of thiazole-based compounds have been well-documented. A recent investigation into 5-Aryl-1,3,4-thiadiazole derivatives revealed that modifications to the thiazole structure could significantly enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, the compound exhibited an IC50 value of 10.10 µg/mL against MCF-7 cells, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicated that the presence of electron-donating groups (like methyl or methoxy) on the phenyl ring significantly improved the anticancer activity. For example, substituting a phenyl group with a furoyl moiety led to an IC50 decrease to 3.21 µg/mL .
Case Studies
-
Case Study: Antimicrobial Efficacy
In a comparative study involving various chloroacetamides, N-(4-chlorophenyl)-substituted compounds were found to be among the most effective against Gram-positive bacteria and pathogenic yeasts. The high lipophilicity allowed these compounds to traverse cellular membranes efficiently, enhancing their therapeutic potential . -
Case Study: Antitumor Activity
Another investigation focused on derivatives containing thiazole rings showed that specific structural modifications could lead to significant improvements in antiproliferative activity against cancer cells. The introduction of a piperazine ring was particularly beneficial in enhancing cytotoxic effects .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in various studies:
- Cell Line Studies : Research indicates that thiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to N-(4-chlorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. In these studies, certain derivatives demonstrated IC50 values indicating potent anticancer activity, suggesting the compound's potential as a chemotherapeutic agent .
- Mechanism of Action : The structure-activity relationship (SAR) analysis reveals that the presence of specific substituents on the thiazole ring enhances anticancer efficacy. For example, the incorporation of electron-withdrawing groups such as chlorine has been linked to improved antiproliferative activity .
Antimicrobial Properties
Thiazole compounds, including this compound, have also been investigated for their antimicrobial activities:
- Antitubercular Activity : Some studies have reported that thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. The presence of specific functional groups in the thiazole structure is crucial for enhancing this activity .
Pharmacological Applications
Beyond anticancer and antimicrobial applications, thiazole derivatives are being explored for their broader pharmacological potential:
- Analgesic and Anti-inflammatory Effects : Certain thiazole compounds have demonstrated analgesic and anti-inflammatory properties in preclinical models. This opens avenues for further development in pain management therapies .
Case Studies and Research Findings
| Study Reference | Compound Tested | Cell Line/Pathogen | IC50 Value | Findings |
|---|---|---|---|---|
| Evren et al. (2019) | Thiazole Derivative | A549 (Lung Cancer) | 23.30 ± 0.35 mM | Strong selectivity against cancer cells |
| PMC9268695 | Thiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 5.71 μM | Better efficacy than standard drugs |
| PMC7111298 | Various Thiazoles | Mycobacterium tuberculosis | MIC = 0.09 µg/mL | Significant antitubercular action |
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility: Piperazine derivatives (e.g., compound 14) exhibit higher aqueous solubility (>50 µg/mL) compared to non-polar analogs, aiding in oral absorption .
- Thermal Stability : Melting points correlate with molecular symmetry; coumarin-linked thiazoles (e.g., compound 6 , m.p. 206–211°C) are more thermally stable than thiophene analogs .
Key Research Findings
- Halogen Effects: Fluorine and chlorine substituents enhance metabolic stability and target affinity. For instance, the 3-fluorophenyl group in the target compound improves selectivity for kinase targets compared to non-halogenated analogs .
- Thioether vs. Sulfonamide Linkers : Thioether-containing compounds (e.g., target compound) exhibit superior antimicrobial activity over sulfonamide-linked derivatives (e.g., compound 9c in ), likely due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
